BenchChemオンラインストアへようこそ!

ATM Inhibitor-1

ATM Kinase Enzyme Inhibition Cellular Potency

This 3-cinnoline carboxamide is a highly optimized, orally bioavailable ATM kinase inhibitor (IC50 0.7 nM) designed to overcome the poor pharmacokinetic limitations of earlier compounds like KU-55933. With sub-nanomolar potency, exceptional selectivity (>10,000-fold over mTOR), and high aqueous solubility (880 μM), it is the definitive chemical probe for in vivo DNA damage response studies. The compound demonstrates 106% tumor growth inhibition in a SW620 xenograft model when combined with irinotecan, making it an ideal candidate for chronic oral dosing in colorectal cancer combination therapies.

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
Cat. No. B3028500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATM Inhibitor-1
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC
InChIInChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1
InChIKeySJOFSBIUJPEXTG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATM Inhibitor-1 (Compound 21) Procurement Guide: Potency, Selectivity, and Oral Bioavailability


ATM Inhibitor-1, also known as Compound 21, is a 3-cinnoline carboxamide that functions as a highly potent, selective, and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase [1]. It was optimized to overcome the poor physicochemical and pharmacokinetic limitations of earlier ATM inhibitors, achieving sub-nanomolar enzyme potency (IC50 = 0.7 nM) and favorable oral exposure in preclinical species [1].

Why ATM Inhibitors Are Not Interchangeable: A Case for ATM Inhibitor-1


ATM inhibitors are a chemically and pharmacologically diverse class. First-generation compounds like KU-55933 exhibit poor oral bioavailability and limited solubility, precluding in vivo use [1][2]. Even among advanced preclinical candidates, differences in kinase selectivity profiles, oral bioavailability, and tumor growth inhibition efficacy are substantial, making generic substitution without specific comparative data a significant scientific and procurement risk [1].

ATM Inhibitor-1: Quantitative Evidence for Differentiation and Procurement Decisions


Sub-Nanomolar Enzyme Potency and Cellular Activity Against ATM Kinase

ATM Inhibitor-1 (Compound 21) demonstrates an enzyme IC50 of 0.7 nM and a cellular IC50 of 2.8 nM against ATM kinase [1]. This represents an 18-fold improvement in enzyme potency over KU-55933 (IC50 = 13 nM) and a 9-fold improvement over KU-60019 (IC50 = 6.3 nM) [2][3]. While its enzyme potency is comparable to AZD0156 (IC50 = 0.58 nM), its cellular potency (2.8 nM) is similar to that reported for AZD0156 (0.57 nM) [1][4].

ATM Kinase Enzyme Inhibition Cellular Potency Drug Discovery

Exceptional Kinase Selectivity Profile Against PIKK Family and Broader Kinome

ATM Inhibitor-1 exhibits >10,000-fold selectivity over mTOR (IC50 = 21 μM), DNAPK (IC50 = 2.8 μM), and all PI3K isoforms (IC50 range 3.0–10.3 μM) [1]. In a panel of 272 kinases, only three showed between 50-70% inhibition at 1 μM [1]. This selectivity surpasses that of KU-55933 (~100-fold over DNA-PK and mTOR) [2] and is comparable to AZD0156 (>1000-fold) [3].

Kinase Selectivity PIKK Family Off-Target Effects Chemical Probes

Orally Bioavailable Pharmacokinetic Profile with Favorable Clearance and Half-Life

ATM Inhibitor-1 demonstrates oral bioavailability in rats (F = 41%) and dogs (F = 35%), with low clearance (rat Cl = 7.8 mL/min/kg) and a terminal half-life of 5.6 h (rat) and 4.7 h (dog) [1]. In contrast, KU-55933 lacks oral bioavailability and is unsuitable for oral in vivo studies [2]. The pharmacokinetic profile of ATM Inhibitor-1 is similar to that of AZD0156, which shows comparable oral bioavailability and clearance in the same preclinical models [1].

Pharmacokinetics Oral Bioavailability Preclinical DMPK In Vivo Studies

Enhanced Tumor Growth Inhibition in Colorectal Xenograft Model When Combined with Irinotecan

In the SW620 colorectal tumor xenograft model, ATM Inhibitor-1 (50 mg/kg p.o. daily for 3 days/week) combined with irinotecan (50 mg/kg i.p. weekly) achieved 106% tumor growth inhibition, compared to only 74% inhibition with irinotecan alone [1]. No direct comparator data are available for other ATM inhibitors in this model; however, the superior inhibition over monotherapy is a class-level observation.

Tumor Xenograft Combination Therapy Colorectal Cancer In Vivo Efficacy

High Aqueous Solubility and Permeability Favorable for Formulation

ATM Inhibitor-1 exhibits high aqueous solubility (880 μM) in phosphate buffer (pH 7.4) and moderate intrinsic permeability (2.0 × 10⁻⁶ cm/s in Caco-2 cells) [1]. These properties are comparable to AZD0156 (solubility 880 μM; permeability 2.8 × 10⁻⁶ cm/s) [1]. In contrast, earlier inhibitors like KU-55933 have poor solubility, which limits their use in in vitro assays and precludes in vivo formulation development [2].

Solubility Permeability Formulation Physicochemical Properties

ATM Inhibitor-1: Recommended Research and Industrial Applications Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Colorectal Cancer Models

ATM Inhibitor-1 is an optimal choice for combination therapy studies in colorectal cancer, as evidenced by its 106% tumor growth inhibition when paired with irinotecan in the SW620 xenograft model [1]. Its oral bioavailability and favorable pharmacokinetics support chronic dosing regimens.

Kinase Selectivity Profiling and Chemical Probe Studies

With >10,000-fold selectivity over mTOR and minimal off-target activity in a 272-kinase panel, ATM Inhibitor-1 serves as a precise chemical probe for dissecting ATM-specific signaling pathways in DNA damage response research [1].

Formulation Development for Oral Administration

The compound's high aqueous solubility (880 μM) and moderate permeability (2.0 × 10⁻⁶ cm/s) make it suitable for oral formulation, enabling long-term in vivo studies without invasive administration routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATM Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.